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molecular formula C14H20O5 B8500224 7-[4-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]heptanoic acid CAS No. 64318-52-1

7-[4-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]heptanoic acid

Cat. No. B8500224
M. Wt: 268.30 g/mol
InChI Key: WZBHEDUFFWQYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04171375

Procedure details

A solution of (±)-7-(1,2-epoxy-5-oxocyclopentyl)-heptanoic acid (3.0 g) in glacial acetic acid (75 ml) was heated at reflux for 8 hours. The excess acetic acid was then removed in vacuo to give an oil which crystallised on standing. Recrystallisation from a mixture of water and ethanol gave (±)-7-(4-acetoxy-5-oxocyclopent-1-enyl)heptanoic acid (1.4 g), m.p. 62°-65° C.
Name
(±)-7-(1,2-epoxy-5-oxocyclopentyl)-heptanoic acid
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:3]2[CH2:4][CH2:5][C:6](=O)[C:2]12[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15]>C(O)(=O)C>[C:14]([O:16][CH:4]1[C:3](=[O:1])[C:2]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:6][CH2:5]1)(=[O:15])[CH3:13]

Inputs

Step One
Name
(±)-7-(1,2-epoxy-5-oxocyclopentyl)-heptanoic acid
Quantity
3 g
Type
reactant
Smiles
O1C2(C1CCC2=O)CCCCCCC(=O)O
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The excess acetic acid was then removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
crystallised
CUSTOM
Type
CUSTOM
Details
Recrystallisation
ADDITION
Type
ADDITION
Details
from a mixture of water and ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1CC=C(C1=O)CCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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